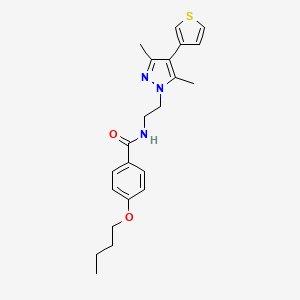![molecular formula C16H21N5O3S B2626890 2-acetamido-4-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)butanamide CAS No. 1902901-14-7](/img/structure/B2626890.png)
2-acetamido-4-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a series of chemical reactions starting from basic organic substrates. While specific synthetic routes may vary, common steps include:
Step 1: : The formation of the primary amide group via acylation reactions.
Step 2: : Introduction of the methylthio group using thiol-containing reagents under basic or catalytic conditions.
Step 3: : Formation of the benzotriazinone ring system, typically through cyclization reactions involving the corresponding amines and carboxylic acid derivatives.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using high-yielding and efficient catalytic processes. These methods often leverage specialized catalysts and optimized reaction conditions to enhance productivity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often leading to the formation of sulfoxides and sulfones.
Reduction: : Reduction reactions can convert the amide groups to their corresponding amines.
Substitution: : The methylthio group can participate in nucleophilic substitution reactions, allowing for functional group interconversions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products
Sulfoxides and Sulfones: : From oxidation reactions.
Primary Amines: : From reduction reactions.
Substituted Derivatives: : Through various nucleophilic substitution pathways.
Aplicaciones Científicas De Investigación
In Chemistry
This compound serves as a useful intermediate in synthetic organic chemistry, aiding in the development of more complex molecules and potentially new materials with unique properties.
In Biology
It is utilized in biochemical studies to probe the role of specific molecular interactions in biological pathways, providing insights into cellular processes and molecular mechanisms.
In Medicine
Preliminary studies suggest that derivatives of this compound might exhibit pharmacological activities, making them potential candidates for drug development and therapeutic applications.
In Industry
Mecanismo De Acción
The mechanism of action for this compound, particularly in biological systems, involves its interaction with specific molecular targets, such as enzymes or receptors. The unique chemical structure allows it to modulate biochemical pathways, potentially leading to therapeutic effects or biochemical insights.
Comparación Con Compuestos Similares
Unique Features
This compound stands out due to its combination of functional groups, which impart distinct chemical reactivity and biological activity compared to other related molecules.
Similar Compounds
N-acetyl-4-methylthioaniline: : Lacks the benzotriazinone ring but shares the methylthio and acetamido functionalities.
Benzotriazinone derivatives: : Compounds with similar ring systems but different substituents, offering varying degrees of chemical and biological properties.
Thioether-amide compounds: : These compounds also feature thiol and amide groups, providing similar reactivity profiles in synthetic and biological applications.
This detailed look into 2-acetamido-4-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)butanamide reveals its versatile nature and potential across several fields of study
Propiedades
IUPAC Name |
2-acetamido-4-methylsulfanyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S/c1-11(22)18-14(7-10-25-2)15(23)17-8-9-21-16(24)12-5-3-4-6-13(12)19-20-21/h3-6,14H,7-10H2,1-2H3,(H,17,23)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOBASFKASZBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)NCCN1C(=O)C2=CC=CC=C2N=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-[2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2626807.png)

![(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2626812.png)
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2626813.png)
![2-(thiophen-2-yl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide](/img/structure/B2626815.png)

![5-((2,4-dioxopentan-3-yl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2626817.png)
![N,N-diethyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2626819.png)
![N-(5-chloro-2-methylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2626820.png)
![1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide](/img/structure/B2626821.png)
![(1S,3R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2626822.png)

![N-cyclohexyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2626827.png)
![1-(3,5-difluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]methanesulfonamide](/img/structure/B2626828.png)
